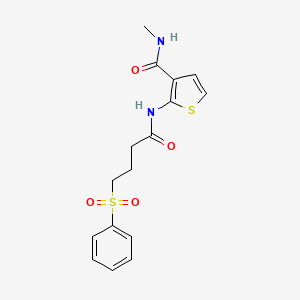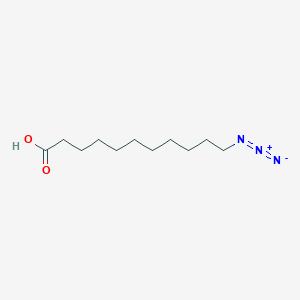
N-Methyl-2-(4-(Phenylsulfonyl)butanamido)thiophen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a thiophene ring, a phenylsulfonyl group, and a butanamido moiety. It has a molecular weight of 366.45 g/mol.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the amide functionality.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives .
Wirkmechanismus
The mechanism of action of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide include other thiophene derivatives and sulfonyl-containing compounds. Examples include:
Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.
Phenylsulfonylbutanoic acid: A compound with a similar sulfonyl and butanoic acid moiety.
Uniqueness
What sets N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide apart is its combination of the thiophene ring, phenylsulfonyl group, and butanamido moiety, which confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-17-15(20)13-9-10-23-16(13)18-14(19)8-5-11-24(21,22)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYSCBHFHMSAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)
![1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2363656.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2363657.png)




![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)
